molecular formula C24H32N4O4 B2748884 N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903305-27-1

N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2748884
CAS No.: 903305-27-1
M. Wt: 440.544
InChI Key: HJCGUMPYUCVXHS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of methoxy and methyl groups: These functional groups can be introduced through various organic reactions such as methylation and methoxylation.

    Formation of the piperazine ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide include other oxalamides with different substituents or structural variations. Examples include:

  • N1-(2-methoxyphenyl)-N2-(2-(4-methoxyphenyl)ethyl)oxalamide
  • N1-(2-methylphenyl)-N2-(2-(4-methylphenyl)ethyl)oxalamide
  • N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylphenyl)ethyl)oxalamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Conclusion

This compound is a complex and potentially valuable compound with a wide range of applications in scientific research and industry

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-17-5-10-22(32-4)20(15-17)26-24(30)23(29)25-16-21(28-13-11-27(2)12-14-28)18-6-8-19(31-3)9-7-18/h5-10,15,21H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCGUMPYUCVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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